
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.
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Biological Activity
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a pyridine ring, a sulfonamide group, and a thiolane moiety. The molecular formula is C13H14N2O4S, and its molecular weight is approximately 302.38 g/mol.
Antiviral Properties
Recent studies have indicated that derivatives of N-(4-sulfamoylphenyl)-2-carboxamide exhibit significant antiviral activity against SARS-CoV-2. A study highlighted the binding affinity of synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives to the main protease (Mpro) of the virus, with binding energy scores ranging from -6.54 to -7.33 kcal/mol, suggesting strong interactions with the target enzyme . The top compounds showed lower HOMO-LUMO energy differences compared to standard antiviral drugs, indicating their potential as effective antiviral agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that modifications in the side chains of N-(4-sulfamoylphenyl)-2-carboxamide derivatives can significantly influence their antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed enhanced activity against breast and lung cancer cells .
Case Studies
- COVID-19 Inhibition : In a study focusing on the synthesis of spiro derivatives, compounds were tested for their ability to inhibit SARS-CoV-2 replication. The results indicated that certain derivatives not only bound effectively to Mpro but also reduced viral replication in cell cultures .
- Cancer Cell Line Studies : Another research effort evaluated the antiproliferative effects of several derivatives against different cancer cell lines, revealing that some compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Table 1: Binding Affinity of Compounds Against SARS-CoV-2 Mpro
Compound | Binding Energy (kcal/mol) | Activity |
---|---|---|
Compound 5 | -7.33 | High |
Compound 6 | -7.22 | High |
Compound 8 | -6.54 | Moderate |
Compound 9 | -6.54 | Moderate |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | Breast Cancer | 15 |
Compound B | Lung Cancer | 20 |
Compound C | Colon Cancer | 25 |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide derivatives as antiviral agents, particularly against SARS-CoV-2.
- Binding Affinity : In silico analysis demonstrated that synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives exhibited strong binding affinities to the main protease (Mpro) of SARS-CoV-2, with binding energy scores ranging from -7.33 kcal/mol to -6.54 kcal/mol, indicating their potential as effective inhibitors in drug development for COVID-19 .
- Green Synthesis : The compounds were synthesized via a green method, yielding up to 90% purity without the need for harmful catalysts, which enhances their appeal for pharmaceutical applications .
Antibacterial Properties
The compound also shows promise as an antibacterial agent.
- Inhibition of ESBL-Producing E. coli : this compound derivatives have been evaluated for their efficacy against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli. These studies suggest that specific derivatives could serve as novel β-lactamase inhibitors, addressing the growing concern of antibiotic resistance .
Insecticidal Activities
The insecticidal properties of this compound have been explored in research focusing on agricultural applications.
- Toxicity Against Cotton Leafworm : The synthesized derivatives were tested against the cotton leafworm (Spodoptera littoralis), revealing significant toxicity with LC50 values indicating potent insecticidal activity. Compounds exhibited varying degrees of effectiveness, with some showing LC50 values as low as 29.60 ppm .
Pharmacological Insights
The pharmacological profile of this compound derivatives is further supported by their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
- Drug-Likeness : Molecular docking studies and drug-likeness assessments indicate that these compounds possess suitable characteristics for further development into therapeutic agents .
Case Studies and Research Findings
Chemical Reactions Analysis
Example Reaction Scheme:
-
Synthesis of 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid :
Pyridine-4-carboxylic acid-2-ol+Thiolan-3-olDEAD, PPh32-(thiolan-3-yloxy)pyridine-4-carboxylic acid -
Amide Coupling :
2-(thiolan-3-yloxy)pyridine-4-carboxylic acid+4-sulfamoylanilineEDCI, HOBtThis compound
Sulfonamide Group (NHSO₂NH₂)
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Acid/Base Reactions : The sulfonamide can act as a weak acid (pKa ~10–11), forming salts with bases.
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Nucleophilic Substitution : The NH group may undergo alkylation or acylation under basic conditions.
Pyridine Ring
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Electrophilic Substitution : The pyridine ring is electron-deficient, favoring substitution at the para position relative to the carboxamide group.
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Coordination Chemistry : The pyridine nitrogen can coordinate to metal ions (e.g., Zn²⁺), potentially enhancing biological activity .
Thiolan-3-yloxy Ether Linkage
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Oxidative Stability : The tetrahydrothiophene-derived ether is susceptible to oxidation (e.g., by H₂O₂) to form sulfoxide or sulfone derivatives.
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Ring-Opening Reactions : Acidic conditions may cleave the ether bond, releasing thiolan-3-ol.
Hypothetical Biological Activity and Stability
While no direct data exists for this compound, its structural analogs (e.g., sulfonamide-based carbonic anhydrase inhibitors ) suggest:
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Carbonic Anhydrase Inhibition : The sulfonamide group may bind Zn²⁺ in the enzyme active site, similar to SLC-0111 derivatives .
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Metabolic Stability : The thiolan-3-yloxy group could improve lipophilicity and membrane permeability compared to simpler ethers.
Analytical Characterization
If synthesized, the compound would require validation via:
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¹H/¹³C NMR : Peaks for aromatic protons (pyridine and sulfamoylphenyl), thiolan methylene groups, and sulfonamide NH₂.
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Mass Spectrometry : Expected molecular ion at m/z ≈ 377.4 (C₁₇H₁₉N₃O₄S₂).
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HPLC Purity : Retention time and chromatographic profile under reverse-phase conditions.
Challenges and Limitations
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Synthetic Complexity : Steric hindrance from the thiolan-3-yloxy group may reduce coupling efficiency.
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Solubility : The sulfonamide and carboxamide groups confer polarity, but the thiolan ring may limit aqueous solubility.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)23-13-6-8-24-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYXWWJSYHRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.